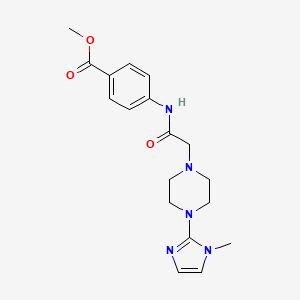

methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-21-8-7-19-18(21)23-11-9-22(10-12-23)13-16(24)20-15-5-3-14(4-6-15)17(25)26-2/h3-8H,9-13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJWVEWZLDAYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate typically involves multiple steps:

Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.

Synthesis of the piperazine ring: This involves the reaction of ethylenediamine with diethylene glycol.

Coupling of the imidazole and piperazine rings: This step involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.

Acetylation and esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the benzoate ester

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a benzoate group, an acetamido moiety, and a piperazine ring substituted with a 1-methyl-1H-imidazole. Its molecular formula is C18H24N4O2, with a molecular weight of approximately 328.41 g/mol. The presence of the imidazole and piperazine rings suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of imidazole and piperazine have shown promise in anticancer therapies. Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate may exhibit similar properties due to its structural components. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry explored various imidazole derivatives and their efficacy against cancer cell lines. The findings suggested that modifications to the piperazine structure could enhance cytotoxicity against specific cancer types .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Compounds containing imidazole have been documented to possess antibacterial and antifungal properties.

- Data Table : Comparison of Antimicrobial Efficacy

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Imidazole Derivative A | Staphylococcus aureus | 16 µg/mL |

| Piperazine Compound B | Candida albicans | 64 µg/mL |

This table illustrates the effectiveness of the compound against common pathogens, highlighting its potential in developing new antimicrobial therapies.

Neurological Applications

The piperazine ring is known for its neuroactive properties, which may be leveraged in treating neurological disorders. Research has shown that compounds with similar structures can modulate neurotransmitter systems.

- Case Study : A publication in Neuropharmacology examined piperazine derivatives for their effects on serotonin receptors, suggesting that modifications could lead to new treatments for depression and anxiety disorders .

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors:

- Formation of the Piperazine Derivative : The initial step involves the reaction of 1-methylimidazole with piperazine to form the core structure.

- Acetamido Group Addition : The introduction of an acetamido group can be achieved through acylation reactions.

- Final Esterification : The benzoate moiety is added via esterification processes to yield the final product.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the piperazine ring can interact with receptors and transporters. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications: (1) benzoate esters with piperazine-heterocycle substituents, (2) benzimidazole-linked derivatives, and (3) heterocyclic variations in the linker or substituent groups. Key comparisons are summarized below:

Piperazine-Linked Benzoate Esters ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) share the methyl benzoate and piperazine core but differ in the substituent attached to piperazine. Unlike the target compound’s 1-methylimidazole group, C1–C7 feature quinoline-carbonyl groups with halogen, methoxy, or trifluoromethyl substitutions on the phenyl ring.

- Synthesis : C1–C7 are synthesized via crystallization in ethyl acetate, yielding yellow/white solids, with structural confirmation via ¹H NMR and HRMS . The target compound may follow similar piperazine functionalization routes but with imidazole coupling.

- Molecular Weight: The target compound (estimated MW ~414 g/mol) is lighter than C1 (MW ~485 g/mol) due to the imidazole’s lower mass compared to quinoline-carbonyl .

Benzimidazole-Piperazine Derivatives ()

2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol () and related analogs replace the benzoate ester with ethanol or other substituents.

- Functional Groups: The target compound’s acetamido-benzoate linker may improve metabolic stability compared to ethanol-linked derivatives, which could exhibit higher solubility but shorter half-lives .

Heterocyclic Variants in Linker/Substituents ()

Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) () and triazole-thiazole derivatives () highlight the impact of heterocycle choice.

- Bioactivity : ’s 9c (with a 4-bromophenyl group) showed strong docking interactions in enzyme assays, suggesting halogenated aryl groups enhance target binding. The target compound’s 1-methylimidazole may offer similar steric and electronic advantages .

- Synthetic Flexibility: The acetamido linker in the target compound allows modular substitution, akin to the phenoxymethyl-triazole linkers in , which are synthesized via click chemistry .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving piperazine functionalization and amide coupling. Crystallization in ethyl acetate () or reflux in ethanol () are viable for purification .

- The 1-methylimidazole group offers a compact, electron-rich heterocycle, balancing target affinity and metabolic stability . Halogenated aryl groups (e.g., 9c in ) improve binding but may introduce toxicity risks absent in the target compound .

- Biological Potential: While direct data are lacking, the target compound’s imidazole-piperazine motif is prevalent in kinase inhibitors and GPCR modulators, suggesting anticancer or antimicrobial applications .

Biological Activity

Methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various studies, and implications for drug development.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 336.41 g/mol

- IUPAC Name : this compound

Structural Features

The structure consists of:

- A benzoate moiety that may contribute to its interaction with biological targets.

- A piperazine ring , which is known for its role in enhancing pharmacological properties.

- An imidazole group , which is often associated with diverse biological activities including antimicrobial and anticancer effects.

Research indicates that compounds with similar structures often act on various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The imidazole moiety may interact with GPCRs, influencing signaling pathways relevant to numerous physiological processes .

- Enzyme Inhibition : The piperazine component can modulate enzyme activity, potentially impacting metabolic pathways and disease states.

Efficacy Studies

A review of literature reveals several studies assessing the biological activity of related compounds:

- Anticancer Activity : Compounds featuring imidazole and piperazine derivatives have shown promising results against cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer types .

- Antimicrobial Properties : Some studies have reported significant antimicrobial activity for imidazole-containing compounds, suggesting potential applications in treating infections .

- Neuropharmacological Effects : Research has indicated that piperazine derivatives can affect central nervous system functions, possibly providing therapeutic avenues for neurological disorders .

Data Table of Biological Activities

| Activity Type | Related Compounds | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | 1-Methyl-4,5-diphenyl-1H-imidazole | 0.37 | |

| Antimicrobial | Piperazine derivatives | 0.6 | |

| Neuropharmacological | Imidazopyridine derivatives | 3 |

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole-piperazine derivatives indicated that one compound demonstrated an IC50 value of 0.06 µM against intracellular amastigotes in Leishmania donovani-infected macrophages. This suggests a high selectivity index and potential for development as an effective treatment for parasitic infections .

Case Study 2: Neuropharmacological Research

Another study explored the neuropharmacological effects of imidazole derivatives, revealing that certain compounds could significantly reduce glioma cell viability through multiple mechanisms, including apoptosis and necroptosis induction . This highlights the therapeutic potential of this compound in oncology.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamido)benzoate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, click chemistry using CuSO₄·5H₂O and sodium ascorbate in aqueous ethanol (50:50 v/v) has been effective for similar imidazole-piperazine hybrids, achieving yields of 85–92% . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization in ethanol can enhance purity. Monitoring reactions with TLC and confirming structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals, such as the methyl group on the imidazole ring (~δ 3.70 ppm) and the piperazine protons (δ 2.50–3.50 ppm) .

- ¹³C NMR : The carbonyl carbon of the acetamido group typically appears at ~δ 170 ppm .

- HRMS : Calculate the exact mass (e.g., C₁₈H₂₂N₅O₃ requires [M+H]⁺ = 356.1718) and compare with experimental data to confirm molecular formula .

- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/O values validate purity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol and dichloromethane/hexane mixtures are commonly used. For example, recrystallization in ethanol at 60°C yields needle-like crystals suitable for X-ray diffraction, as seen in structurally related imidazole derivatives .

Advanced Research Questions

Q. How can computational docking studies guide the design of analogs targeting histamine H₁/H₄ receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding poses by aligning the compound’s imidazole-piperazine core with receptor active sites. For instance, the imidazole ring may form π-π interactions with histidine residues (His450 in H₁R), while the piperazine nitrogen interacts with Asp107 via hydrogen bonding . Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known ligands to prioritize analogs .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for H₁R antagonists may arise from differences in HEK293 vs. CHO-K1 cell models .

- Metabolic Stability : Use liver microsome assays (e.g., rat/human) to assess whether rapid degradation explains inconsistent in vivo vs. in vitro results .

- Structural Confirmation : Re-evaluate impurities via LC-MS; trace solvents (e.g., DMF) can inhibit receptor binding .

Q. What strategies improve the thermal stability of imidazole-piperazine derivatives during storage?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., ~220°C for related compounds). Store under inert gas (N₂) at -20°C in amber vials to prevent oxidation of the imidazole ring . Differential scanning calorimetry (DSC) can identify polymorphic transitions that reduce shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.